(6-Bromo-2-methoxy-1-naphthyl)methanol
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Overview
Description
“(6-Bromo-2-methoxy-1-naphthyl)methanol” is a chemical compound with the molecular formula C12H11BrO2 . It is used in various chemical reactions and has a molecular weight of 267.12 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthyl group (a two-ring aromatic system), a bromine atom attached at the 6th position, a methoxy group (-OCH3) at the 2nd position, and a methanol group (-CH2OH) attached to the naphthyl group .Scientific Research Applications
Intermediate for Non-Steroidal Anti-Inflammatory Agents : This compound serves as an intermediate in the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Its synthesis has been optimized to address environmental and toxicological concerns, leading to the development of more environmentally benign methods using alternative reagents like tetramethylammonium chloride and dimethyl carbonate (Xu & He, 2010).
Crystal and Molecular Structure Studies : The crystal and molecular structures of compounds containing this moiety have been studied. These studies provide insights into their potential as activated unsaturated systems in addition reactions, which could have various biological activities (Kaur et al., 2012).
Analytical Methods for Product Determination : In the realm of analytical chemistry, the compound has been used in methods such as gas chromatography/mass spectrometry for determining specific products from chemical reactions (Chen et al., 1999).
Synthesis of Related Compounds : Its derivatives have been synthesized for various purposes, such as creating 2-aryl-4-(2-hydroxyethyl)-2-morpholinol hydrochloride, which have been characterized for their potential applications (Zhou Peng, 2004).
Spectroscopic Properties and Deprotonation Studies : There are studies on the spectroscopic properties and deprotonation processes of related compounds like 6-bromo-2-naphthoic acid, contributing to the understanding of their behavior in different solvents and their potential applications in various chemical processes (Ushakou & Wróblewski, 2019).
Enantioselective Synthesis and Catalysis : Research includes the asymmetric carbonylation of related compounds for producing specific enantiomers, which is crucial in the pharmaceutical industry for producing drugs with the desired activity and lower side effects (Xie et al., 1998).
Enantioselective Esterification for Drug Development : The compound's derivatives have been used in studies for the enantioselective esterification of racemic mixtures, which is significant in drug synthesis and formulation (Tsai & Wei, 1994).
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in suzuki–miyaura coupling , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling, organoboron compounds typically undergo transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
Its potential use in suzuki–miyaura coupling suggests it may be involved in the formation of carbon-carbon bonds .
Result of Action
As a potential reagent in Suzuki–Miyaura coupling, it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of (6-Bromo-2-methoxy-1-naphthyl)methanol can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki–Miyaura coupling may be affected by the presence of a palladium catalyst and the pH of the reaction environment .
Properties
IUPAC Name |
(6-bromo-2-methoxynaphthalen-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVDLTFOHOEBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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